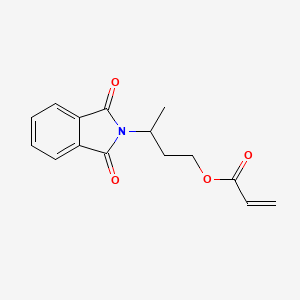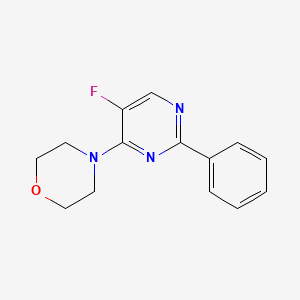
4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications . The compound features a morpholine ring attached to a fluorophenylpyrimidine moiety, making it a unique structure with potential biological activities.
Vorbereitungsmethoden
The synthesis of 4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial production methods for this compound may involve the optimization of reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.
Analyse Chemischer Reaktionen
4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-(5-Fluoro-2-phenylpyrimidin-4-yl)morpholine can be compared with other similar compounds, such as:
Morpholine: A simple heterocyclic compound with a similar morpholine ring structure.
Pyrimidine derivatives: Compounds like imatinib, dasatinib, and nilotinib, which are used in the treatment of leukemia and other cancers.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its biological activity and pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
139670-62-5 |
|---|---|
Molekularformel |
C14H14FN3O |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
4-(5-fluoro-2-phenylpyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C14H14FN3O/c15-12-10-16-13(11-4-2-1-3-5-11)17-14(12)18-6-8-19-9-7-18/h1-5,10H,6-9H2 |
InChI-Schlüssel |
DOAQYPULJZUFTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC=C2F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


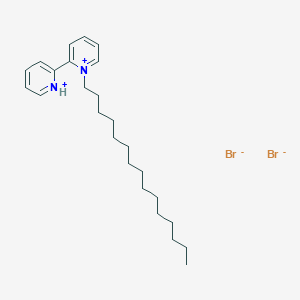
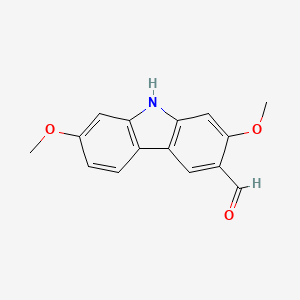
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)
![4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo-](/img/structure/B14279772.png)

![1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one](/img/structure/B14279786.png)
![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
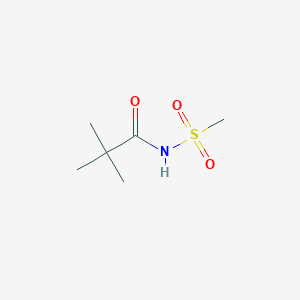
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide](/img/structure/B14279820.png)

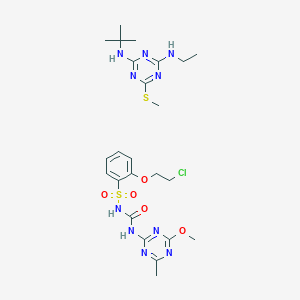
![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
